Product packaging for CC-11006(Cat. No.:)

CC-11006

Cat. No.: B1574581
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CC-11006 is an orally available, small molecule immunomodulatory agent and a thalidomide analog with potential immunomodulating and antineoplastic activity . It functions as a Cereblon (CRBN) modulator, making it a compound of interest for studies related to amyotrophic lateral sclerosis (ALS) and myelodysplastic syndromes . The compound is part of a class of immunomodulatory drugs (IMiDs) characterized by a 3-aminoglutarimide moiety, which is essential for its therapeutic activity but is also chemically unstable, leading to rapid racemization of its enantiomers in vivo . Its proposed mechanism is similar to that of other thalidomide analogs, involving the modulation of proinflammatory and regulatory cytokines . Preclinical research indicates that this class of compounds binds to the protein cereblon, which is part of an E3 ubiquitin ligase complex, leading to altered activity that may explain both its anti-inflammatory and anti-cancer effects . This compound has been investigated in the past for conditions such as inflammation and hematological cancers, though its development for applications like ALS and myelodysplastic syndromes has been discontinued . This product is intended for research purposes only and is not approved for human consumption. Chemical Profile: • CAS Number: 444287-44-9 • Molecular Formula: C18H17N3O5 • Molecular Weight: 355.35 • Purity: ≥95% or >99.0% (refer to specific Certificate of Analysis) • Storage: Store the powder under refrigerated conditions . For long-term storage in solvent, it is recommended to keep it at -80°C for 6 months or -20°C for 1 month . This product is sold for laboratory research use only and is not intended for human consumption or for any diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC11006;  CC-11006;  CC 11006.

Origin of Product

United States

Mechanisms of Action of Cc 11006

Molecular Targets and Binding Interactions

A pivotal molecular target for CC-11006 is Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. The binding of this compound, like other immunomodulatory imide drugs (IMiDs), to CRBN induces an allosteric modification of the CRL4^CRBN complex, thereby altering its substrate specificity. The thalidomide-binding domain (TBD) within CRBN accommodates the drug, forming a crucial interaction site. Research indicates that while the (S)-stereoisomer of these compounds is primarily responsible for binding to CRBN, the (R)-stereoisomer can also engage CRBN, potentially influencing the resulting degradation outcomes.

Table 1: Key Molecular Targets and Binding Characteristics of this compound

Molecular TargetType of InteractionSpecificity/Role
Cereblon (CRBN)Direct BindingSubstrate receptor for CRL4 E3 ubiquitin ligase; binding induces allosteric changes, altering substrate specificity.
TNF-αInhibitionModulates proinflammatory cytokine production.
IL-2, MIP-3αElevationEnhances T-cell and natural killer cell-mediated immunity.
COX-2InhibitionExhibits anti-inflammatory effects.

Beyond its primary interaction with CRBN, this compound modulates various biological processes. It functions similarly to thalidomide (B1683933) by modulating the expression of both proinflammatory and regulatory cytokines. This compound inhibits angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, and has been observed to inhibit endothelial cell migration. guidetopharmacology.org These actions contribute to its anti-tumor efficacy by limiting tumor growth and metastasis.

Downstream Signaling Pathway Modulation

The CRL4^CRBN E3 ubiquitin ligase complex is a multi-subunit protein complex that orchestrates protein ubiquitination and subsequent proteasomal degradation. This complex is formed by CRBN in conjunction with DNA damage-binding protein 1 (DDB1), cullin 4 (CUL4), and RING-box protein 1 (Roc1/RBX1). The E3 ligase enzyme is critical for determining substrate specificity within the ubiquitin-proteasome pathway, which is an energy-dependent, multi-step process involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. Upon binding of IMiDs like this compound to CRBN, the complex is reconfigured to recruit specific neo-substrates that are then polyubiquitinated. These polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome into smaller peptides, effectively removing them from the cellular environment.

Table 2: Components of the CRL4^CRBN E3 Ubiquitin Ligase Complex

ComponentRole in Complex
Cereblon (CRBN)Substrate receptor, determines substrate specificity.
DDB1Adaptor protein, links CRBN to CUL4.
CUL4Scaffold protein, provides structural support.
Roc1/RBX1RING finger protein, recruits E2 ubiquitin-conjugating enzyme.

Table 3: Impact on Transcription Factors and Gene Expression

Transcription FactorEffect of this compoundDownstream Impact
Ikaros (IKZF1)DegradationDownregulation of IRF4 and MYC; elevation of IL-2 expression.
Aiolos (IKZF3)DegradationDownregulation of IRF4 and MYC; elevation of IL-2 expression.

Cellular and Immunological Effects of Cc 11006

Modulation of Cytokine and Chemokine Production

Research into the effects of CC-11006 has demonstrated its ability to alter the balance of pro-inflammatory and anti-inflammatory cytokines. This modulation is a key aspect of its immunological activity.

Studies conducted on peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) have shown that this compound can inhibit the production of several key pro-inflammatory cytokines and chemokines. This inhibition suggests a potential to dampen excessive inflammatory responses. The affected molecules include:

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation.

Interleukin-1beta (IL-1β): A potent inflammatory cytokine that mediates a wide range of immune responses.

Interleukin-6 (IL-6): A cytokine with a dual role in both pro- and anti-inflammatory processes, but often elevated in inflammatory conditions.

Interleukin-12 (IL-12): A cytokine that plays a critical role in the differentiation of naive T cells into Th1 cells.

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the production of granulocytes and macrophages and is involved in inflammatory responses.

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation.

Macrophage Inflammatory Protein-1alpha (MIP-1α): A chemokine that is involved in the recruitment and activation of various inflammatory cells.

Cytokine/ChemokineEffect of this compound
TNF-αInhibition
IL-1βInhibition
IL-6Inhibition
IL-12Inhibition
GM-CSFInhibition
MCP-1Inhibition
MIP-1αInhibition

In the same experimental setting with LPS-stimulated PBMCs, this compound was observed to enhance the production of certain cytokines that can have anti-inflammatory or immunostimulatory roles. This selective upregulation further underscores the immunomodulatory nature of the compound. The elevated cytokines include:

Interleukin-2 (B1167480) (IL-2): A cytokine that is crucial for the proliferation and differentiation of T cells, which are key players in the adaptive immune response.

Macrophage Inflammatory Protein-3alpha (MIP-3a): A chemokine that can attract lymphocytes and dendritic cells.

Interleukin-10 (IL-10): A potent anti-inflammatory cytokine that plays a central role in limiting host immune responses to pathogens, thereby preventing damage to the host.

CytokineEffect of this compound
IL-2Elevation
MIP-3aElevation
IL-10Elevation

Effects on Immune Cell Function and Proliferation

The modulatory effects of this compound on cytokine and chemokine production inherently impact the function and behavior of various immune cells.

The primary research demonstrating the cytokine and chemokine modulation by this compound was conducted using peripheral blood mononuclear cells (PBMCs). PBMCs are a diverse population of immune cells, including lymphocytes (T cells, B cells, and NK cells) and monocytes. The observed changes in cytokine profiles within this mixed cell population indicate that this compound has a broad impact on the function of these key immune cells when they are in an activated state.

Specific research detailing the direct effects of this compound on CD4+ T lymphocytes, a crucial subset of T cells that help orchestrate the immune response, is limited. However, the observed modulation of cytokines such as IL-2, IL-10, and IL-12 points towards an indirect influence on the differentiation and function of CD4+ T cell subsets, such as Th1, Th2, and regulatory T cells.

Potential for Immunomodulatory Effects (General)

This compound is a member of the immunomodulatory drugs (IMiDs) class of compounds, which are known for their pleiotropic effects on the immune system. Like other amino-substituted thalidomide (B1683933) analogs such as lenalidomide (B1683929) (CC-5013) and pomalidomide (B1683931) (CC-4047), this compound has demonstrated the ability to modulate cytokine production from human peripheral blood mononuclear cells (PBMCs). Specifically, in vitro studies have shown that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) nih.gov.

Furthermore, research indicates that this compound, in line with other IMiDs, can elevate the production of Interleukin-2 (IL-2) from human and rat whole blood when stimulated with Concanavalin A nih.gov. IL-2 plays a crucial role in the proliferation and activation of T-cells, which are essential components of the anti-tumor immune response. The modulation of these cytokines suggests that this compound has the potential to impact immune responses, a characteristic feature of the IMiD class of drugs.

Anti-Proliferative and Apoptotic Activities

Inhibition of Cell Proliferation in Various Cell Lines (e.g., multiple myeloma, lymphoma, breast cancer, NSCLC, CML)

Preclinical studies have investigated the anti-proliferative effects of this compound in various hematological and solid tumor cell lines. A study evaluated the anti-proliferative activity of thalidomide and its analogues, including this compound, in cell lines with and without a chromosome 5 deletion. The cell lines tested included Namalwa (a human Burkitt's lymphoma cell line), KG-1 (an acute myelogenous leukemia cell line), and the control cell lines MUTZ-5 and UT-7 nih.gov. While the specific quantitative data for this compound's activity in these cell lines from this particular study are not detailed in the available documentation, its inclusion suggests its potential as an anti-proliferative agent.

The broader class of IMiDs, to which this compound belongs, has shown activity against a range of cancer cell lines. For instance, lenalidomide and pomalidomide have demonstrated anti-proliferative effects in multiple myeloma and lymphoma cell lines nih.govnih.gov. While direct, detailed studies on the effect of this compound on a wide array of cancer cell lines such as those from breast cancer, non-small cell lung cancer (NSCLC), and chronic myeloid leukemia (CML) are not extensively available in the public domain, its classification as an IMiD suggests potential activity in these areas.

Anti-Proliferative Activity of IMiDs in Various Cell Lines

Compound ClassCell LineCancer TypeObserved Effect
IMiD (this compound mentioned)Namalwa, KG-1, MUTZ-5, UT-7Lymphoma, LeukemiaAnti-proliferative activity investigated nih.gov
IMiDs (General)VariousMultiple MyelomaInhibition of proliferation
IMiDs (General)VariousLymphomaInhibition of proliferation

Induction of Apoptosis or G1 Growth Arrest Mechanisms

The mechanism of action for many IMiDs involves the induction of apoptosis (programmed cell death) or cell cycle arrest in cancer cells. There is evidence that thalidomide and its analogues can induce apoptosis or G1 growth arrest in tumor cells nih.gov. For example, lenalidomide has been shown to have a direct anti-proliferative effect on chronic lymphocytic leukemia (CLL) cells, which is associated with the upregulation of p21WAF1/Cip1, a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest nih.gov.

While specific studies detailing the apoptotic mechanisms of this compound are limited, the general activity of the IMiD class suggests that it may share similar pathways. The induction of apoptosis is a key component of the anti-cancer effects of these molecules.

Influence on Cell Cycle Progression

Pharmacological Profiles and Preclinical Efficacy of Cc 11006

Preclinical Pharmacodynamics

The preclinical pharmacodynamic studies of CC-11006 elucidate how the compound interacts with its biological targets and modulates physiological processes. These investigations are crucial for understanding the drug's mechanism of action and predicting its therapeutic potential.

Target Engagement Studies (In Vitro and In Vivo)

This compound functions as an immunomodulatory agent by enhancing T-cell and natural killer (NK) cell-mediated immunity. Current time information in New York, NY, US. A key aspect of its mechanism involves the inhibition of angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. Current time information in New York, NY, US.fishersci.ca

In vitro studies have demonstrated that this compound (lenalidomide) potently inhibits the production of tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells (PBMCs) and from human and rat whole blood stimulated with lipopolysaccharide (LPS). wikipedia.orgfishersci.ca Concurrently, it has been shown to elevate the production of interleukin-2 (B1167480) (IL-2) and macrophage inflammatory protein-3 alpha (MIP-3α) by T cells in vitro, and IL-2 production from human and rat whole blood stimulated with Concanavalin A. wikipedia.orgfishersci.ca

Further characterization of lenalidomide's pharmacological properties reveals its ability to inhibit the secretion of several pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-12, while simultaneously increasing the secretion of the anti-inflammatory cytokine, IL-10, from PBMCs. fishersci.ca This immunomodulatory activity also extends to inducing T-cell proliferation, marked by increased levels of IL-2 and interferon-gamma (IFN-γ). fishersci.ca

A pivotal discovery in understanding this compound's target engagement is its interaction with cereblon (CRBN). CRBN, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex, is identified as a primary molecular target for lenalidomide (B1683929). nih.govfishersci.se The binding of lenalidomide to CRBN alters the substrate specificity of this ligase, leading to the rapid ubiquitination and subsequent proteasomal degradation of specific disease-related proteins, notably the lymphoid transcription factors IKZF1, IKZF3, and casein kinase 1 alpha (CK1α). nih.gov Studies have shown that depletion of CRBN in human myeloma cells results in high resistance to lenalidomide, underscoring CRBN's essential role in the drug's activity. fishersci.se

Table 1: Key Immunomodulatory Effects of this compound (Lenalidomide) In Vitro

Cytokine/Cellular ProcessEffect of this compound (Lenalidomide)Source
TNF-α productionInhibition wikipedia.orgfishersci.ca
IL-2 productionElevation wikipedia.orgfishersci.ca
MIP-3α productionElevation wikipedia.orgfishersci.ca
IL-1β secretionInhibition fishersci.ca
IL-6 secretionInhibition fishersci.ca
IL-12 secretionInhibition fishersci.ca
IL-10 secretionIncrease fishersci.ca
T-cell proliferationInduction (via IL-2, IFN-γ) fishersci.ca
CRBNBinding/Modulation nih.govfishersci.se
IKZF1, IKZF3, CK1αDegradation (via CRBN) nih.gov

Biomarker Identification and Validation for Pharmacodynamic Activity

The identification and validation of pharmacodynamic (PD) biomarkers are critical for assessing target engagement and confirming the proof of mechanism for therapeutic agents. idrblab.cn For this compound, cereblon (CRBN) levels have been proposed as a potential biomarker for evaluating antimyeloma efficacy, as patients who develop resistance to lenalidomide have demonstrated lower CRBN levels in paired samples before and after therapy. fishersci.se

Further biomarker studies for immunomodulatory drugs, including this compound, have involved comprehensive cytokine profiling in primary human PBMCs and CD4+ T lymphocytes. fishersci.ca Investigations into the anti-inflammatory effects of this compound have also focused on its impact on granulocyte colony-stimulating factor (G-CSF), IL-10, and cyclooxygenase-2 (COX-2) expression in LPS-stimulated PBMCs. fishersci.ca These studies aim to provide measurable indicators of this compound's biological activity and target modulation in vitro.

Efficacy in In Vitro Disease Models

Preclinical efficacy studies of this compound in various in vitro disease models have provided substantial evidence of its anti-proliferative and anti-angiogenic properties.

Hematological Malignancy Cell Lines (e.g., Multiple Myeloma, Lymphoma, CLL)

This compound (lenalidomide) has demonstrated significant anti-proliferative activity in a range of hematological malignancy cell lines. It effectively inhibits the proliferation of multiple myeloma and Burkitt's lymphoma cell lines. fishersci.ca Specifically, in vitro studies have shown its anti-proliferative effects in chromosome 5 deleted cell lines, such as Namalwa and KG-1, as well as in control cell lines like MUTZ-5 and UT-7. fishersci.ca

As an immunomodulatory drug (IMiD), this compound has also been observed to inhibit the adhesion of multiple myeloma cells, a crucial factor in disease progression. wikidata.org Furthermore, studies have evaluated the impact of this compound (referred to as CC-5013) on the proliferation of the mouse chronic lymphocytic leukemia (CLL) line LNC, both as a single agent and in combination with vincristine. fishersci.ca Its anti-proliferative activity has also been demonstrated against the non-Hodgkin's B lymphoma cell line Farage in vitro. fishersci.ca

Table 2: Anti-proliferative Efficacy of this compound (Lenalidomide) in Hematological Malignancy Cell Lines (In Vitro)

Malignancy TypeCell Lines TestedObserved EfficacySource
Multiple MyelomaVarious cell linesInhibition of cell proliferation; inhibition of adhesion fishersci.cawikidata.org
Burkitt's LymphomaVarious cell linesInhibition of cell proliferation fishersci.ca
Chromosome 5 Deleted CellsNamalwa, KG-1Anti-proliferative activity fishersci.ca
Control Cell LinesMUTZ-5, UT-7Anti-proliferative activity fishersci.ca
Chronic Lymphocytic Leukemia (CLL)LNC (mouse)Affects proliferation (alone and with vincristine) fishersci.ca
Non-Hodgkin's B LymphomaFarageAnti-proliferative activity fishersci.ca

Solid Tumor Cell Lines (e.g., Breast Cancer, NSCLC)

Beyond hematological malignancies, this compound (lenalidomide) and other IMiDs have been investigated for their effects on solid tumor cell lines in vitro. Studies have specifically assessed their impact on the proliferation of breast cancer and non-small cell lung cancer (NSCLC) cell lines. fishersci.ca These preclinical investigations contribute to understanding the broader anti-tumor spectrum of this compound.

Angiogenesis Assays (e.g., Endothelial Cell Migration, VEGF Production, Human Umbilical Cord Vessel Ring Assay)

A significant aspect of this compound's preclinical efficacy is its potent anti-angiogenic activity. This compound (lenalidomide) has been shown to inhibit angiogenesis in vitro. Current time information in New York, NY, US.fishersci.ca This includes the inhibition of endothelial cell migration, a critical process in the formation of new blood vessels. fishersci.ca

Furthermore, this compound (as CC-5013) has been demonstrated to influence the expression of hypoxia-inducible factor 1 alpha (HIF-1α) and the production of vascular endothelial growth factor (VEGF) in PC-3 cells. fishersci.ca VEGF is a key signaling molecule that promotes angiogenesis. massbank.eu While human umbilical cord vessel ring assays are a recognized method for evaluating angiogenic activity in vitro labsolu.ca, the provided information confirms lenalidomide's general anti-angiogenic activity in vitro without detailing specific results from this particular assay for this compound.

Table 3: Anti-angiogenic Efficacy of this compound (Lenalidomide) In Vitro

Angiogenesis-Related ProcessEffect of this compound (Lenalidomide)Cell/Assay ModelSource
AngiogenesisInhibitionIn vitro assays Current time information in New York, NY, US.fishersci.ca
Endothelial Cell MigrationInhibitionIn vitro assays fishersci.ca
HIF-1α expressionModulationPC-3 cells fishersci.ca
VEGF productionModulationPC-3 cells fishersci.ca

Efficacy in In Vivo Animal Models

Preclinical evaluation of this compound and its analogs in diverse animal models has provided insights into its potential therapeutic applications, particularly in oncology and inflammation. These models are crucial for assessing the efficacy of novel compounds under physiological conditions. fishersci.comnih.govnih.govguidetoimmunopharmacology.org

Xenograft Models of Hematological Malignancies (e.g., SCID Mouse Lymphoma Model, H929 xenograft model)

Xenograft models, which involve the transplantation of human tumor cells or patient-derived cells into immunodeficient mice (such as SCID mice), are extensively utilized for studying tumor proliferation and screening anti-tumor drugs in vivo. wikipedia.orgfishersci.ca this compound, being a thalidomide (B1683933) analog, has been developed for the treatment of blood cancers, including multiple myeloma, myelodysplastic syndrome, and lymphoma. cenmed.com

In studies evaluating the efficacy of thalidomide analogs in hematological malignancies, a stabilized enantiomer of a compound structurally related to this compound (referred to as compound 2) demonstrated significant anti-tumor activity in an NCI-H929 (H929) myeloma CB.17 SCID mouse xenograft model. The (−)-enantiomer of this compound profoundly inhibited tumor growth. cenmed.comuni.lu

Table 1: Efficacy of a this compound Analog in H929 Myeloma Xenograft Model

Compound (Enantiomer)Tumor Growth Inhibition (TGI)
(−)-D-2 (1.5 mg/kg)58%
(−)-D-2 (15 mg/kg)71%

Note: Data derived from studies on a stabilized enantiomer of a compound structurally related to this compound. cenmed.com

This data indicates a dose-dependent reduction in tumor growth, with the (−)-enantiomer exhibiting superior efficacy compared to the (+)-enantiomer, suggesting that the anti-tumorigenic activity is predominantly attributed to the (−)-enantiomer. cenmed.comuni.lu

Models of Angiogenesis (e.g., Matrigel Plug Assay, Mouse Melanoma Lung Metastasis)

This compound, along with other thalidomide analogs, has been shown to inhibit angiogenesis in vivo. fishersci.ca Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov

The Matrigel plug assay is a widely used in vivo method for evaluating the activity of pro- and anti-angiogenic molecules. In this assay, liquid Matrigel, containing various growth factors and basement membrane components, is injected subcutaneously into mice. Upon solidification, it forms a plug that allows for the ingrowth of new microvessels. The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug, which correlates with blood vessel formation. wikipedia.orgmims.comwikipedia.orgmims.com While specific quantitative data for this compound in Matrigel plug assays or mouse melanoma lung metastasis models were not detailed in the provided information, the general anti-angiogenic property of thalidomide analogs, including this compound, is recognized. fishersci.ca Mouse melanoma lung metastasis models are also relevant for assessing compounds that modulate metastatic potential, often linked to angiogenesis. nih.gov

Other Relevant Animal Models (e.g., LPS-induced models for inflammation)

Beyond oncology, this compound has demonstrated effects in models of inflammation. Lipopolysaccharide (LPS)-induced models are a common and effective approach to study inflammatory responses in rodents, mimicking conditions such as acute lung inflammation and systemic inflammation. These models activate the innate immune system, leading to the release of pro-inflammatory cytokines.

This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from human and rat whole blood stimulated with LPS. Concurrently, it has been observed to increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) from LPS-stimulated peripheral blood mononuclear cells (PBMC). fishersci.ca These findings highlight the immunomodulatory potential of this compound in mitigating inflammatory responses.

Table 2: Immunomodulatory Effects of this compound in LPS-Stimulated Models

Effect on Cytokine ProductionModel System
Inhibition of TNF-α secretionHuman and rat whole blood (LPS-stimulated) fishersci.ca
Elevation of IL-10 secretionLPS-stimulated PBMC fishersci.ca

Structure Activity Relationship Sar Studies of Cc 11006 and Analogs

Identification of Key Structural Features for Activity

The core structural feature essential for the therapeutic activity of CC-11006, akin to other thalidomide (B1683933) derivatives, is the nitrogen-substituted 3-aminoglutarimide moiety mims.comguidetoimmunopharmacology.org. This cyclic imide is fundamental for binding to CRBN, a crucial component of the Cullin4A-DDB1-Roc1 E3 ubiquitin ligase complex guidetoimmunopharmacology.orgamericanelements.com. The interaction with CRBN leads to a change in the ligase's substrate specificity, promoting the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, notably the zinc finger (ZF) proteins IKZF1 (Ikaros) and IKZF3 (Aiolos) cenmed.comguidetoimmunopharmacology.orgfishersci.ca. The phthalimide (B116566) and glutarimide (B196013) moieties serve as the foundational structural elements of these compounds guidetoimmunopharmacology.org.

Stereochemical Considerations and Enantiomeric Activity

This compound possesses a chiral center within its 3-aminoglutarimide moiety mims.comwikipedia.orglabsolu.ca. Stereochemistry plays a significant role in the binding and activity of thalidomide analogs. Research indicates that the thalidomide-binding domain of CRBN consistently favors the (S)-stereoisomer across various cyclic imide small molecule ligands and engineered proteins wikipedia.org. However, it has been observed that the (R)-stereoisomer can also bind to CRBN, which may either enhance or hinder the eventual target engagement and degradation wikipedia.org.

A notable challenge in studying these compounds is the chemical instability of the chiral center, which undergoes rapid racemization (interconversion between (R) and (S) enantiomers) both in vitro and in vivo through proton exchange wikipedia.orglabsolu.ca. To overcome this, deuteration strategies have been employed. Replacing the exchangeable hydrogen at the chiral center with deuterium (B1214612) slows down the racemization process, allowing for the stabilization and isolated study of individual enantiomers wikipedia.orglabsolu.ca. This approach has proven more successful than previous attempts involving substitutions with methyl or fluorine groups, which often led to similar or decreased potency, increased degradation, or enhanced toxicity labsolu.ca.

The following table summarizes the stereochemical features and the impact of deuteration on this compound and a related analog, CC-122:

CompoundChiral CenterStereoisomer Preference for CRBN BindingRacemizationImpact of Deuteration
This compound3-aminoglutarimide moiety mims.comwikipedia.orglabsolu.ca(S)-stereoisomer favored wikipedia.orgRapid, via proton exchange wikipedia.orglabsolu.caSlows racemization, enables enantiomer stabilization and study wikipedia.orglabsolu.ca
CC-1223-aminoglutarimide moiety mims.comlabsolu.ca(S)-stereoisomer favored wikipedia.orgRapid, via proton exchange wikipedia.orglabsolu.caSlows racemization, enables enantiomer stabilization and study wikipedia.orglabsolu.ca

Modifications and Derivatization Strategies for Enhanced Potency or Specificity

Derivatization strategies for thalidomide analogs, including this compound, focus on enhancing their therapeutic properties. A primary strategy involves the aforementioned deuteration at the chiral center to stabilize specific enantiomers, thereby allowing for a more controlled assessment of their individual biological activities and potentially leading to compounds with improved profiles wikipedia.orglabsolu.ca.

Comparative Analysis with Other Thalidomide Analogs (e.g., Lenalidomide (B1683929), Pomalidomide)

This compound belongs to a family of immunomodulatory drugs that includes thalidomide, lenalidomide, and pomalidomide (B1683931), all sharing a common mechanism of action involving CRBN binding and subsequent protein degradation wikipedia.orgmims.comguidetoimmunopharmacology.orgamericanelements.com. The 3-aminoglutarimide moiety is a conserved structural element across these compounds, crucial for their therapeutic effects mims.com.

The glutarimide moiety of these IMiDs and CELMoDs interacts with a shallow hydrophobic pocket within CRBN, formed by specific tryptophan residues (Trp380, Trp386, and Trp400) guidetoimmunopharmacology.org. For instance, the glutarimide rings of thalidomide and pomalidomide establish two hydrogen bonds with the peptide backbone of His378 and Trp380 of CRBN, indicating a conserved binding mode guidetoimmunopharmacology.org.

While specific quantitative comparative data for this compound's CRBN binding affinity or degradation potency against lenalidomide and pomalidomide were not explicitly detailed in the provided sources, general trends within the IMiD/CELMoD class highlight ongoing efforts to develop agents with enhanced potency. For example, newer generation CELMoDs like iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480) demonstrate higher CRBN binding affinity and greater potency in degrading IKZF1 and IKZF3 compared to earlier compounds like lenalidomide and pomalidomide cenmed.comfishersci.ca. This indicates a continuous evolution in the SAR of these analogs, aiming for improved therapeutic outcomes.

This compound, alongside CC-4047 (pomalidomide) and CC-5013 (lenalidomide), has been shown to inhibit TNF-α production and elevate IL-2 and MIP-3a production in in vitro studies harvard.edu. These compounds also exhibit anti-proliferative activity against certain cell lines, including those with chromosome 5 deletion harvard.edu.

Research Methodologies and Techniques Applied to Cc 11006 Studies

In Vitro Experimental Approaches

In vitro studies are crucial for understanding the direct effects of a compound on biological systems at the cellular and molecular levels, providing foundational data before more complex in vivo investigations. fishersci.com

Cell-Based Assays (e.g., Proliferation, Viability, Apoptosis Assays)

Cell-based assays are fundamental for assessing the impact of CC-11006 on cellular processes such as growth, survival, and programmed cell death. fishersci.comwikipedia.org

Research Findings: this compound has demonstrated anti-proliferative activity in various cell lines. Specifically, it exhibited effects on the proliferation of chromosome 5 deleted cells, including Namalwa and KG-1 cell lines, as well as control cell lines such as MUTZ-5 and UT-7, in in vitro settings. nih.gov Furthermore, this compound was observed to influence the proliferation of peripheral blood mononuclear cells (PBMCs) and T cells. nih.gov

Methodologies:

Proliferation Assays: These assays quantify an increase in cell number due to growth and division. Common methods include measuring DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT, WST-1 assays), which correlate with viable cell numbers. fishersci.comguidetoimmunopharmacology.org

Viability Assays: These assays determine the ratio of live to dead cells in a population, often by assessing metabolic activity (e.g., tetrazolium reduction assays like MTT, MTS, XTT, WST-1, or ATP production assays like CellTiter-Glo™) or membrane integrity. fishersci.comguidetoimmunopharmacology.orgguidetopharmacology.org

Apoptosis Assays: These assays detect key cellular events characteristic of programmed cell death, such as changes in plasma membrane symmetry (e.g., Annexin V binding), DNA fragmentation (e.g., TUNEL assay), or caspase activation (e.g., ApoTox-Glo™ Triplex). fishersci.comwikipedia.orgguidetopharmacology.org

Table 1: Summary of this compound Effects in Cell-Based Assays

Assay TypeCell Lines/Cell TypesObserved EffectSource
ProliferationNamalwa (chromosome 5 deleted)Anti-proliferative activity nih.gov
ProliferationKG-1 (chromosome 5 deleted)Anti-proliferative activity nih.gov
ProliferationMUTZ-5 (control)Anti-proliferative activity nih.gov
ProliferationUT-7 (control)Anti-proliferative activity nih.gov
ProliferationPeripheral Blood Mononuclear Cells (PBMCs)Effect on proliferation nih.gov
ProliferationT cellsEffect on proliferation nih.gov

Cytokine and Chemokine Profiling (e.g., ELISA, Luminex)

Cytokine and chemokine profiling assays are used to quantify the levels of these signaling proteins, which are crucial mediators of immune and inflammatory responses. nih.govnih.gov

Research Findings: this compound has been shown to significantly modulate cytokine production in vitro. It inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) by peripheral blood mononuclear cells (PBMCs) and human and rat whole blood stimulated with lipopolysaccharide (LPS). nih.govnih.gov Conversely, this compound elevates the production of Interleukin-2 (B1167480) (IL-2) and Macrophage Inflammatory Protein-3 alpha (MIP-3α) by T cells, particularly when stimulated with Concanavalin A. nih.govnih.gov Additionally, anti-inflammatory effects of this compound, along with CC-4047 and CC-5013, were observed on the expression of Granulocyte Colony-Stimulating Factor (G-CSF) and Interleukin-10 (IL-10) by LPS-stimulated PBMCs. nih.gov

Methodologies:

ELISA (Enzyme-Linked Immunosorbent Assay): A traditional method for quantifying single target proteins (cytokines, chemokines) in biological samples. It involves specific antibodies to capture and detect the target, yielding a colorimetric or fluorescent signal. nih.govwikipedia.org

Luminex (xMAP Technology): A high-throughput, multiplexed assay platform that allows simultaneous quantification of multiple cytokines and chemokines (up to 50-100 analytes) from a single small sample volume. It utilizes fluorescently-labeled beads, each coated with a specific capture antibody, enabling efficient and rapid analysis. nih.govnih.govnih.govbidd.group

Table 2: Modulation of Cytokine/Chemokine Production by this compound

Cytokine/ChemokineCell Type/StimulationObserved EffectSource
TNF-αPBMC / LPS-stimulatedInhibition nih.govnih.gov
TNF-αHuman and Rat Whole Blood / LPS-stimulatedInhibition nih.gov
IL-2T cells / Concanavalin A-stimulatedElevation nih.govnih.gov
MIP-3αT cells / Concanavalin A-stimulatedElevation nih.govnih.gov
G-CSFLPS-stimulated PBMC (along with CC-4047, CC-5013)Anti-inflammatory effect on expression nih.gov
IL-10LPS-stimulated PBMC (along with CC-4047, CC-5013)Anti-inflammatory effect on expression nih.gov

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

Gene expression analysis techniques are employed to measure the levels of specific messenger RNAs (mRNAs) or the entire transcriptome, providing insights into how a compound influences cellular processes at the transcriptional level. mims.commims.com

Research Findings: this compound, along with other immunomodulatory drugs (IMiDs), has been investigated for its anti-inflammatory effects on Cyclooxygenase-2 (COX-2) expression in LPS-stimulated PBMCs. nih.gov This indicates that this compound can modulate gene expression related to inflammatory pathways.

Methodologies:

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): A targeted approach used to quantify the expression of a specific gene or a small subset of genes. RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified using target-specific primers, with fluorescence monitoring for quantification. mims.comguidetopharmacology.org

RNA-Seq (RNA Sequencing): A high-throughput sequencing technology that provides a comprehensive snapshot of all RNA molecules (the transcriptome) in a sample. It is ideal for genome-wide analysis of gene expression, identifying upregulated, downregulated, or unchanged genes in response to a treatment. mims.comresearchgate.netwikipedia.org

Protein Expression and Interaction Studies (e.g., Western Blot, Co-IP, CETSA)

These methodologies are vital for understanding the quantity, modification, and direct physical associations of proteins within cells, which are critical for cellular function and drug action. nih.govwikipedia.org

Research Findings: While specific detailed findings for this compound using these exact techniques were not explicitly detailed in the provided search results, related immunomodulatory drugs like Pomalidomide (B1683931) (CC-4047) are known to target the protein Cereblon, which is involved in protein poly-ubiquitination. nih.gov This mechanism implies that protein expression and interaction studies are integral to understanding the broader class of IMiDs, including this compound. Such studies would typically investigate how this compound affects the levels of target proteins and whether it mediates novel protein-protein interactions or alters existing ones.

Methodologies:

Western Blot: A widely used technique to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. nih.govciteab.com

Co-Immunoprecipitation (Co-IP): A powerful technique to study protein-protein interactions. A target protein is isolated from a complex mixture using a specific antibody, and any proteins that are physically bound to the target are co-purified and subsequently identified (e.g., by Western Blot or mass spectrometry). nih.govwikipedia.orgnih.gov

CETSA (Cellular Thermal Shift Assay): A method used to study drug-target engagement and protein interactions in a cellular context. It measures the thermal stability of a protein, where binding to a ligand or interacting with another protein often increases its stability, leading to a shift in its melting temperature. nih.gov

Enzyme Activity Assays (e.g., COX-2 inhibition)

Enzyme activity assays measure the rate at which an enzyme catalyzes a specific biochemical reaction, providing direct evidence of a compound's ability to inhibit or activate an enzyme. ebi.ac.uk

Research Findings: this compound has demonstrated anti-inflammatory effects by influencing COX-2 expression in LPS-stimulated PBMCs. nih.gov This suggests that this compound may modulate the activity of COX-2, an enzyme crucial in inflammatory pathways. Related compounds like Lenalidomide (B1683929) also inhibit COX-2 in vitro. nih.gov

Methodologies:

COX-2 Inhibition Assays: These assays typically measure the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2. This can involve measuring the production of prostaglandins (B1171923) (products of COX activity) using methods like ELISA, or by directly assessing the enzyme's conversion of arachidonic acid. wikipedia.orgebi.ac.ukciteab.comnih.gov Assays often differentiate between COX-1 and COX-2 inhibition to assess selectivity. citeab.com

Angiogenesis Assays (e.g., Tube Formation, Migration Assays)

Angiogenesis assays are used to evaluate the ability of compounds to promote or inhibit the formation of new blood vessels, a process critical in various physiological and pathological conditions, including cancer. citeab.comfishersci.ca

Research Findings: Thalidomide (B1683933) and its analogues, including this compound, exhibit anti-angiogenic activity. nih.gov This indicates that this compound can interfere with the processes involved in new blood vessel formation. Lenalidomide, another related compound, has also been shown to inhibit angiogenesis in vitro. nih.gov

Methodologies:

Tube Formation Assays: One of the most widely used in vitro angiogenesis assays. Endothelial cells (e.g., HUVECs) are plated on a gelled basement membrane matrix (e.g., Matrigel®) and observed for their ability to differentiate and form capillary-like structures (tubes). The number, length, or area of these structures can be quantified. mims.comciteab.comwikipedia.orgguidetoimmunopharmacology.org

Migration Assays: These assays measure the ability of endothelial cells to migrate, a crucial step in the angiogenesis process. Common methods include wound healing assays (scratch assays) or transwell migration assays, where cells migrate through a porous membrane towards a chemoattractant. mims.com

Table 3: Anti-Angiogenic Activity of this compound and Related Compounds

CompoundAssay TypeObserved EffectSource
This compoundGeneral Angiogenesis AssaysAnti-angiogenic activity nih.gov
ThalidomideGeneral Angiogenesis AssaysAnti-angiogenic activity nih.gov
LenalidomideGeneral Angiogenesis AssaysInhibits angiogenesis nih.gov

Future Research Directions and Unexplored Potential

Deeper Elucidation of Specific Molecular Pathways

While CC-11006 is known to modulate the immune system and exert anti-proliferative effects, a more profound understanding of its specific molecular pathways is crucial for maximizing its therapeutic utility. Initial preclinical studies have shown that this compound inhibits the production of tumor necrosis factor-alpha (TNF-α) and enhances the production of interleukin-2 (B1167480) (IL-2) and macrophage inflammatory protein-3 alpha (MIP-3α) in peripheral blood mononuclear cells (PBMCs) and T cells in vitro. It also exhibits anti-proliferative activity in certain cell lines, including those with chromosome 5 deletion nih.gov.

Future research should focus on:

Comprehensive Pathway Mapping: Employing advanced omics technologies, such as phosphoproteomics and metabolomics, to map the complete spectrum of intracellular signaling cascades and metabolic alterations induced by this compound. This would extend beyond known cytokine modulations to identify novel direct or indirect targets.

Enantiomer-Specific Mechanisms: Given that thalidomide (B1683933) analogs, including this compound, possess a chemically unstable chiral center leading to interconversion of enantiomers in vitro and in vivo, deeper studies are warranted to differentiate the molecular pathways influenced by each specific enantiomer wikipedia.orgcenmed.com. Understanding the distinct pharmacological profiles of individual enantiomers could lead to the development of more targeted therapies.

Context-Dependent Pathway Analysis: Investigating how the molecular effects of this compound vary across different cell types and disease microenvironments (e.g., specific tumor types versus inflammatory tissues) to uncover context-specific mechanisms of action.

Investigation of Novel Therapeutic Combinations

The strategic combination of therapeutic agents is a cornerstone of modern medicine, aiming to enhance efficacy, overcome resistance, and reduce toxicity by targeting multiple pathological mechanisms fishersci.camims.com. This compound has been explored in preclinical settings in combination with other IMiDs, such as CC-4047 and CC-5013, demonstrating enhanced IL-2 production nih.gov.

Future research should explore:

Synergistic Drug Combinations: Identifying novel synergistic combinations of this compound with other classes of anti-cancer agents (e.g., targeted therapies, chemotherapies, immunotherapies) or anti-inflammatory drugs. This could involve high-throughput screening in preclinical models to identify combinations that achieve superior anti-tumor or anti-inflammatory effects with potentially lower individual drug doses uni.lu.

Resistance Overcoming Strategies: Investigating whether this compound, either alone or in combination, can overcome resistance mechanisms to existing therapies in various disease contexts.

Sequential and Concurrent Regimens: Optimizing the timing and sequence of administration in combination regimens to achieve maximal therapeutic benefit, as the order of drug delivery can significantly impact outcomes mims.com.

Development of Advanced Analogues with Improved Selectivity or Potency

As a thalidomide analog, this compound belongs to a class of compounds where structural modifications have led to improved therapeutic properties and safety profiles, exemplified by lenalidomide (B1683929) and pomalidomide (B1683931) wikipedia.orgfishersci.com. The inherent chemical instability of the chiral center in these analogs, which results in racemization, presents an opportunity for further optimization wikipedia.orgcenmed.com.

Future research should focus on:

Chiral Stabilization: Developing advanced analogues of this compound with stabilized chiral centers, potentially through methods like deuteration, to prevent racemization and enable the development of single, more potent, or selective enantiomers wikipedia.orgcenmed.comcenmed.com.

Structure-Activity Relationship (SAR) Refinement: Conducting extensive SAR studies to identify key pharmacophores and structural motifs that confer enhanced target selectivity, improved potency, and reduced off-target effects. Computational chemistry and in silico modeling can play a pivotal role in the rational design of these new analogues fishersci.com.

Novel Target Engagement: Designing analogues that retain or enhance the known immunomodulatory and anti-proliferative activities while potentially engaging novel molecular targets to broaden their therapeutic applicability.

Exploration in Additional Preclinical Disease Models

This compound has been studied in preclinical models relevant to hematological cancers and inflammatory diseases wikipedia.org. Expanding its investigation into a wider array of preclinical disease models is essential to fully gauge its therapeutic breadth.

Future research should include:

Solid Tumor Models: Evaluating this compound in various solid tumor models, particularly those where inflammation, angiogenesis, or specific immune cell subsets play a critical role in disease progression.

Other Immunological and Inflammatory Disorders: Exploring its potential in preclinical models of other autoimmune diseases or chronic inflammatory conditions where TNF-α, IL-2, or similar pathways are implicated.

Rare Diseases: Investigating its applicability in models of rare diseases that share underlying pathological mechanisms responsive to IMiD activity.

Disease Progression Models: Utilizing preclinical models that accurately mimic different stages of disease progression, from early onset to advanced or resistant states, to understand the optimal timing for intervention.

Integration of Omics Data for Systems-Level Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a holistic, systems-level perspective on drug action and disease biology. This approach can provide deeper insights into the complex biological changes induced by this compound.

Future research should incorporate:

Multi-Omics Profiling: Comprehensive multi-omics profiling of cells and tissues treated with this compound in preclinical models to identify global changes in gene expression, protein abundance, post-translational modifications, and metabolic intermediates.

Biomarker Discovery: Leveraging integrated omics data to discover novel biomarkers that can predict response to this compound, monitor disease progression, or identify patient populations most likely to benefit from treatment.

Network Biology Approaches: Applying network biology and systems pharmacology tools to construct comprehensive molecular networks that illustrate how this compound perturbs disease pathways and interacts with other biological systems. This can reveal previously unrecognized mechanisms or off-target effects.

Methodological Advancements for Preclinical Assessment (e.g., Organoid models)

Traditional 2D cell cultures often fail to recapitulate the complexity of in vivo physiology, while animal models present challenges related to interspecies variability and ethical considerations. Methodological advancements in preclinical assessment can bridge these gaps.

Future research should embrace:

Organoid Models: Utilizing patient-derived organoids (PDOs) from relevant disease tissues (e.g., hematological malignancies, solid tumors, or inflammatory tissues) for high-throughput screening and personalized medicine approaches. Organoids offer a more physiologically relevant 3D environment that mimics the in vivo microarchitecture and cellular diversity.

Microphysiological Systems (MPS) / Organ-on-a-Chip: Developing and applying advanced MPS platforms that integrate multiple cell types, vasculature, and mechanical cues to create more sophisticated in vitro models. These systems can provide a more accurate prediction of in vivo drug efficacy, pharmacokinetics, and potential toxicities for this compound.

Advanced Imaging and Analytical Techniques: Integrating cutting-edge imaging modalities (e.g., live-cell imaging, spatial transcriptomics) and analytical tools to monitor the effects of this compound in these complex preclinical models with high spatial and temporal resolution.

Q & A

[Basic] What established methodologies are recommended for assessing CC-11006’s efficacy in preclinical models?

Answer: Preclinical evaluation of this compound typically involves:

  • In vitro assays : Dose-response studies using cell lines (e.g., myelodysplastic syndrome-derived cells) to measure IC50 values and cytotoxicity .
  • Animal models : Xenograft or syngeneic models to assess pharmacokinetics (PK) and pharmacodynamics (PD), with endpoints like tumor regression or biomarker modulation (e.g., cytokine levels). Ensure species-specific metabolic considerations are addressed .
  • Control groups : Use vehicle controls and comparator compounds (e.g., existing therapies for myelodysplastic syndromes) to contextualize efficacy .

[Advanced] How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Answer: Contradictions often arise due to differences in metabolic pathways or bioavailability. Methodological strategies include:

  • Comparative PK/PD modeling : Integrate in vitro hepatic microsome data with in vivo plasma concentration-time profiles to identify metabolic bottlenecks .
  • Tissue-specific assays : Use LC-MS/MS to measure drug penetration in target tissues (e.g., bone marrow) and compare with in vitro predictions .
  • Sensitivity analysis : Adjust in vitro experimental conditions (e.g., serum protein levels) to better mimic in vivo environments .

[Basic] What criteria should guide biomarker selection when studying this compound’s mechanism of action?

Answer: Biomarkers must be:

  • Biologically relevant : Linked to this compound’s hypothesized targets (e.g., inflammatory cytokines or apoptotic markers in myelodysplastic syndromes) .
  • Quantifiable : Use ELISA, flow cytometry, or transcriptomic profiling for precise measurement .
  • Clinically translatable : Prioritize biomarkers with established correlations to patient outcomes (e.g., hemoglobin levels, blast cell counts) .

[Advanced] What statistical approaches are optimal for analyzing dose-response relationships in this compound clinical trials?

Answer: Advanced methods include:

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC50 and efficacy plateaus .
  • Bayesian hierarchical models : Account for inter-patient variability in Phase I/II trials by pooling data across dose cohorts .
  • Time-to-event analysis : For longitudinal studies, use Kaplan-Meier survival curves or Cox proportional hazards models to correlate dosing with clinical outcomes .

[Basic] How should researchers design a robust literature review strategy for this compound?

Answer: Follow systematic steps:

  • Database selection : Use PubMed, EMBASE, and clinical trial registries (e.g., ClinicalTrials.gov ) with keywords like “this compound” + “myelodysplastic syndromes” .
  • Inclusion/exclusion criteria : Filter studies by sample size (>20 patients), peer-reviewed status, and relevance to mechanism or efficacy .
  • Critical appraisal : Apply QUADAS-2 or CONSORT checklists to assess bias in preclinical/clinical studies .

[Advanced] What experimental strategies can validate this compound’s target engagement in heterogeneous disease populations?

Answer: Address heterogeneity via:

  • Single-cell RNA sequencing : Identify subpopulations with differential gene expression linked to this compound response .
  • Pharmacogenomic profiling : Correlate genetic variants (e.g., SNPs in drug-metabolizing enzymes) with PK/PD outcomes .
  • Cohort stratification : Divide clinical trial participants by disease subtype (e.g., low vs. intermediate-risk myelodysplastic syndromes) for subgroup analysis .

[Basic] What ethical considerations are critical when designing human trials for this compound?

Answer: Key requirements include:

  • Informed consent : Clearly explain risks (e.g., cytopenia) and benefits (e.g., reduced transfusion dependence) .
  • Safety monitoring : Implement DSMB (Data Safety Monitoring Board) oversight for dose-limiting toxicities .
  • Equitable recruitment : Avoid exclusion of underrepresented groups (e.g., elderly patients) unless scientifically justified .

[Advanced] How can researchers optimize in vitro assays to predict this compound’s clinical efficacy more accurately?

Answer: Enhance predictive validity through:

  • 3D cell cultures : Mimic bone marrow stroma interactions using spheroid or organoid models .
  • Co-culture systems : Include immune cells (e.g., macrophages) to assess microenvironmental effects on drug response .
  • High-content imaging : Quantify apoptosis or cell cycle arrest in real-time to capture dynamic responses .

[Basic] What are the key components of a research proposal for studying this compound’s anti-inflammatory properties?

Answer: A rigorous proposal should outline:

  • Hypothesis : E.g., “this compound reduces NLRP3 inflammasome activation in myeloid cells.”
  • Methods : Include transcriptomic profiling (RNA-seq), cytokine multiplex assays, and murine inflammation models .
  • Feasibility analysis : Address reagent availability (e.g., this compound sourcing) and pilot data from prior studies .

[Advanced] How should contradictory data between this compound’s preclinical and clinical outcomes be analyzed and reported?

Answer: Apply transparency and rigor:

  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., dosing schedules) .
  • Failure mode analysis : Use root-cause frameworks (e.g., Fishbone diagrams) to isolate discrepancies in assay conditions or patient demographics .
  • Preclinical replication : Repeat key experiments with clinical-grade this compound to rule out batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.